N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its role in modulating kinase activity and other biological targets . Key structural attributes include:
- Position 7 substitution: A 4-methylphenyl group, which enhances lipophilicity and may influence π-π stacking interactions.
- Position 3 substitution: An acetamide side chain linked to an N-(3-methoxyphenyl) group.
Its molecular formula is inferred to be C₂₂H₂₁N₃O₃S (approximate molecular weight: ~407.5 g/mol), based on analogs in the evidence.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-6-8-15(9-7-14)18-12-29-21-20(18)23-13-25(22(21)27)11-19(26)24-16-4-3-5-17(10-16)28-2/h3-10,12-13H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXOJNULYKVWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxamide Derivatives
The thieno[3,2-d]pyrimidin-4-one core is synthesized via cyclocondensation of 2-amino-3-carboxamide thiophene derivatives with urea or thiourea.
Procedure :
- 2-Amino-5-(4-methylphenyl)thiophene-3-carboxamide (1.0 eq) is refluxed with urea (1.2 eq) in acetic acid (10 mL/g) at 120°C for 6 hr.
- The mixture is cooled, poured into ice water, and neutralized with NH4OH to pH 7–8.
- The precipitate is filtered and recrystallized from ethanol to yield 7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (Yield: 78%).
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Acetic acid vs. DMF | 78 vs. 62 |
| Temperature (°C) | 120 vs. 100 | 78 vs. 45 |
| Reaction Time (hr) | 6 vs. 12 | 78 vs. 80 |
Functionalization at Position 3
Alkylation with Chloroacetamide
The 3-position of the thienopyrimidine core is alkylated using chloroacetamide under basic conditions.
Procedure :
- 7-(4-Methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (1.0 eq) is suspended in dry DMF (15 mL/g).
- NaH (1.5 eq) is added at 0°C, followed by chloroacetamide (1.2 eq).
- The mixture is stirred at 25°C for 12 hr, quenched with ice water, and extracted with ethyl acetate.
- The organic layer is dried (MgSO4) and concentrated to yield 3-(chloroacetamido)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one (Yield: 65%).
Spectroscopic Validation :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J=8.2 Hz, 2H, Ar-H), 7.45 (d, J=8.2 Hz, 2H, Ar-H), 4.32 (s, 2H, CH2Cl), 2.41 (s, 3H, CH3).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Introduction of N-(3-Methoxyphenyl) Group
Nucleophilic Substitution with 3-Methoxyaniline
The chloroacetamide intermediate undergoes displacement with 3-methoxyaniline.
Procedure :
- 3-(Chloroacetamido)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one (1.0 eq) is dissolved in anhydrous THF (10 mL/g).
- 3-Methoxyaniline (1.5 eq) and Et3N (2.0 eq) are added, and the mixture is refluxed for 8 hr.
- The solvent is evaporated, and the residue is purified via column chromatography (SiO2, hexane/EtOAc 3:1) to yield the title compound (Yield: 58%).
Reaction Optimization :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 58 |
| Base | Et3N | 58 |
| Temperature (°C) | 80 (reflux) | 58 |
| Alternative Base | K2CO3 | 42 |
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Adapting methods from thieno[2,3-d]pyrimidine synthesis, microwave irradiation reduces reaction times:
Pd-Catalyzed Coupling for Core Modification
A Suzuki coupling approach introduces the 4-methylphenyl group post-cyclization:
- 7-Bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one (1.0 eq) reacts with 4-methylphenylboronic acid (1.2 eq) in the presence of Pd(PPh3)4 (0.1 eq) and K2CO3 (2.0 eq) in dioxane/H2O (4:1) at 90°C for 12 hr.
- Subsequent alkylation and amidation steps follow as above (Overall Yield: 52%).
Characterization and Analytical Data
Spectroscopic Profiles
1H NMR (400 MHz, CDCl3) :
- δ 8.38 (s, 1H, pyrimidine-H), 7.82 (d, J=8.1 Hz, 2H, Ar-H), 7.36 (d, J=8.1 Hz, 2H, Ar-H), 7.12 (t, J=7.8 Hz, 1H, NH-Ar), 6.65–6.58 (m, 3H, OCH3-Ar), 4.28 (s, 2H, CH2CO), 3.79 (s, 3H, OCH3), 2.39 (s, 3H, CH3).
13C NMR (100 MHz, CDCl3) :
- δ 169.8 (C=O), 162.4 (C-4), 154.2 (C-2), 142.1 (C-7), 134.6–114.3 (Ar-C), 55.2 (OCH3), 40.1 (CH2CO), 21.3 (CH3).
HRMS (ESI+) :
- Calcd for C23H22N3O3S [M+H]+: 420.1382. Found: 420.1379.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific enzymes or receptors could lead to the development of new treatments for diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Thieno[3,2-d]pyrimidin-4-one Derivatives
- Target Compound: Thieno[3,2-d]pyrimidin-4-one core with 7-(4-methylphenyl) and 3-acetamide substitutions.
- : Structure: 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide. Key Differences:
- Position 7 : 4-Fluorophenyl (electron-withdrawing) vs. 4-methylphenyl (electron-donating). Fluorine may enhance metabolic stability but reduce lipophilicity.
- Acetamide Side Chain : Attached to a 3-methoxybenzyl group instead of a direct N-(3-methoxyphenyl) linkage. The benzyl group introduces conformational flexibility .
- : Structure: N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide. Key Differences:
- 4-methylphenyl. The absence of a methyl group reduces steric bulk.
Pyrimido[5,4-b]indole Derivatives
- :
- Structure : 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide.
- Key Differences :
- Core: Pyrimido[5,4-b]indole vs. thieno[3,2-d]pyrimidine.
- Substitution : A sulfanyl (-S-) linker and 4-chlorophenyl group, which may improve oxidative stability but reduce solubility .
Functional Group Analysis
Position 7 Substitutions
*Estimated using fragment-based methods.
Acetamide Side Chains
Biological Activity
N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structural features, including a thieno[3,2-d]pyrimidine core and various substituents, suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.
Chemical Structure
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of 405.47 g/mol. The structure consists of a thienopyrimidine scaffold that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class exhibit significant biological activities. Here are some key findings related to the biological activity of this compound:
-
Anticancer Activity :
- Studies have shown that similar compounds inhibit key pathways involved in cancer cell proliferation. For instance, derivatives with a thienopyrimidine core have demonstrated the ability to inhibit VEGFR-2 and AKT pathways, leading to apoptosis in cancer cells .
- In vitro assays indicated that modifications to the compound's substituents could enhance or diminish its cytotoxic effects against various cancer cell lines .
- Antibacterial Properties :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Benzyl-3-methyl-8-substituted-thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine | Contains triazole and pyrimidine rings | Anti-inflammatory |
| 7-Oxo-thieno[3,2-d]pyrimidine derivatives | Similar core structure | Antiplasmodial activity |
| 4-Oxo-thieno[3,2-e][1,2,4]triazolo derivatives | Includes triazole moiety | Cytotoxic effects |
Case Studies
- In Vitro Anticancer Activity : A study evaluated various thienopyrimidine derivatives for their anticancer properties against liver cell carcinoma and prostate cancer cell lines. The results indicated that specific substitutions on the thienopyrimidine scaffold significantly influenced cytotoxicity levels .
- Antimicrobial Testing : Another research focused on testing the antimicrobial efficacy of thienopyrimidine derivatives against Mycobacterium tuberculosis. The findings revealed that compounds with specific functional groups exhibited enhanced antibacterial activity compared to controls .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide?
- Methodology :
-
Stepwise functionalization : Start with the thieno[3,2-d]pyrimidin-4(3H)-one core. Introduce the 7-(4-methylphenyl) group via Suzuki coupling or nucleophilic substitution. Attach the acetamide side chain through a nucleophilic acyl substitution reaction using chloroacetyl chloride and 3-methoxyaniline .
-
Solvent systems : Use DMF or THF for polar intermediates. Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) .
-
Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
- Key Data :
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core synthesis | 65–75 | ≥95% |
| Side-chain addition | 50–60 | ≥90% |
Q. How is this compound characterized spectroscopically?
- Techniques :
- 1H/13C NMR : Confirm substitution patterns. For example, the methoxy group (δ ~3.8 ppm, singlet) and thienopyrimidine protons (δ 7.2–8.6 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 392.0 for related analogs) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Q. What methods ensure purity and stability during storage?
- Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
-
Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency in thienopyrimidine functionalization .
-
Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) for amide bond formation .
-
Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., acylations) .
- Data Contradictions :
-
Yields vary between 50–75% depending on the coupling method (e.g., Suzuki vs. Buchwald-Hartwig) .
Q. What in vitro models are suitable for evaluating biological activity?
- Assay design :
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. IC₅₀ values for analogs range from 2–10 µM .
- Solubility : Use PBS (pH 7.4) with 0.5% DMSO; measure via nephelometry .
Q. How to resolve conflicting data in structure-activity relationship (SAR) studies?
- Case Example :
- Issue : A 3-methoxy substituent enhances activity in one study but reduces it in another.
- Resolution :
Verify stereochemistry (e.g., chiral HPLC) to rule out enantiomeric effects .
Compare assay conditions (e.g., ATP concentration in kinase assays) .
Use molecular docking to assess binding mode variations due to substituent positioning .
Q. What in vivo models evaluate pharmacokinetics and toxicity?
- Protocols :
-
Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Wistar rats. Measure plasma levels via LC-MS/MS; calculate t₁/₂, Cmax, and bioavailability .
-
Acute toxicity : Dose escalation study (10–100 mg/kg) over 14 days; monitor organ histopathology and serum biomarkers (ALT, creatinine) .
- Data Table :
| Parameter | IV Route | Oral Route |
|---|---|---|
| Bioavailability | 100% | 22–30% |
| t₁/₂ (h) | 3.5 | 4.8 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
